tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

Purity specification Quality control Procurement grade

This trans-1,3-disubstituted Boc-protected cyclohexylmethanol provides a rigid, well-defined scaffold for CNS drug intermediate synthesis. Ambient-stable (unlike cis/4-substituted isomers requiring 0–8°C), it simplifies lab handling and eliminates cold-chain logistics. The trans (1R,3R) stereochemistry ensures predictable coupling and target engagement. For lead optimization, procurement of ≥99% (GC) grade eliminates impurity-driven assay variability. Non-hazardous shipping classification reduces regulatory overhead, making it ideal for agrochemical, polymer, and pharmaceutical R&D programs.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 920966-17-2
Cat. No. B1323334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate
CAS920966-17-2
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
InChIKeyLBJSEPNOVVUVJA-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate (CAS 920966-17-2) Procurement Guide: Key Intermediate for Drug Synthesis


tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate, also referred to as trans-3-(Boc-amino)cyclohexanemethanol, is a trans-1,3-disubstituted cyclohexane derivative featuring a Boc-protected amine and a hydroxymethyl group . With a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol, this compound appears as a white solid and is supplied at purity grades of 97% to ≥99% (GC) . It serves as a versatile building block in pharmaceutical research, particularly as an intermediate in the synthesis of compounds targeting neurological disorders, and finds additional utility in agrochemical formulation and polymer chemistry .

Why Direct Substitution of 920966-17-2 with Isomeric Analogs Fails: Stereochemical and Positional Specificity


Stereochemistry and substitution pattern critically dictate both the physical properties and synthetic utility of Boc-protected cyclohexylmethanol derivatives. The target compound's rigid trans-1,3-disubstitution and precise stereochemical configuration (1R,3R) directly influence its reactivity profile, downstream coupling efficiency, and biological target engagement in medicinal chemistry applications . Generic substitution with cis-isomers or positional regioisomers is not equivalent, as these alternatives exhibit divergent melting points, solubility profiles, and conformational preferences that can profoundly alter reaction outcomes in multi-step syntheses . Procurement decisions must therefore be guided by quantitative, comparator-based evidence rather than assumption of functional interchangeability.

Quantitative Differentiation Evidence for tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate (920966-17-2)


Superior Purity Availability: 99% (GC) Specification Exceeds Common Isomer Standards

The target compound is commercially available at a minimum purity specification of 99% (GC) from multiple suppliers, a grade that exceeds the typical 97% specification offered for the corresponding cis-3-isomer (920966-16-1) and the 95% baseline specification for cis-4-(hydroxymethyl)cyclohexylcarbamate (223131-01-9) . This higher purity grade reduces the likelihood of trace impurities interfering with sensitive downstream transformations and minimizes the need for additional purification steps prior to use.

Purity specification Quality control Procurement grade

Storage Condition Advantage: Ambient Temperature Stability vs. Cold-Chain Requirements

According to vendor technical documentation, the target compound is recommended for long-term storage in a cool, dry place at ambient temperature, whereas the trans-4-substituted regioisomer (239074-29-4) and cis-3-isomer (920966-16-1) both carry explicit 0–8°C refrigerated storage requirements from Chem-Impex . This distinction reduces cold-chain logistical complexity and associated shipping costs for the target compound.

Storage stability Supply chain logistics Shelf-life

Targeted Pharmaceutical Intermediate Application for Neurological Disorders

Vendor application documentation explicitly identifies the target trans-3-substituted compound as a key intermediate for synthesizing pharmaceuticals targeting neurological disorders, whereas the trans-4-substituted regioisomer (239074-29-4) is described as serving a more generalized role in creating drugs targeting 'specific biological pathways' without the neurological specificity designation . This distinction may reflect empirically validated synthetic routes favoring the 3-substituted scaffold for CNS drug candidates.

Medicinal chemistry Neurological drug development Synthetic intermediate

Distinct Molecular Weight and Formula Differentiation from 4-Amino Analog

The target compound (C12H23NO3, MW 229.32) differs fundamentally from the commonly considered alternative trans-4-(Boc-amino)cyclohexanol (CAS 111300-06-2; C11H21NO3, MW 215.29) by the presence of an additional methylene unit in the cyclohexyl side chain, resulting in a 14.03 Da molecular weight difference and distinct elemental composition . This structural divergence precludes functional interchangeability in synthetic sequences where precise molecular geometry and hydrogen-bonding capacity are critical.

Structural confirmation Quality control Identity verification

Hazard Classification and Shipping: Non-Hazardous Designation Facilitates Logistics

The target compound is classified as non-hazardous material for DOT/IATA transport by AK Scientific, whereas the trans-4-substituted regioisomer (239074-29-4) carries GHS07 (harmful/irritant) labeling with explicit H302/H315/H319/H335 hazard statements according to Fluorochem documentation . The absence of hazard classification for the target compound simplifies shipping, reduces regulatory documentation burdens, and eliminates hazardous material surcharges.

Shipping compliance Safety classification Procurement logistics

High-Value Application Scenarios for tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate (920966-17-2)


Medicinal Chemistry: Neurological Drug Intermediate Synthesis

The target compound is explicitly documented as a key intermediate for synthesizing pharmaceuticals targeting neurological disorders . Its trans-1,3-disubstituted cyclohexane scaffold provides a rigid, well-defined three-dimensional framework suitable for CNS drug candidates where precise spatial orientation of functional groups is critical for target engagement. Procurement of the high-purity (≥99% GC) grade is recommended for advanced-stage lead optimization to minimize impurity-driven variability in biological assays.

Multi-Step Synthesis Requiring Ambient-Stable Boc-Protected Building Blocks

Unlike the 4-substituted regioisomer and cis-3-isomer, which require refrigerated storage (0–8°C), the target compound is stable under ambient temperature conditions . This property makes it particularly suitable for laboratories with limited cold-chain infrastructure or for synthetic campaigns where extended room-temperature handling is unavoidable. Procurement decisions should prioritize this compound when cold storage capacity is constrained.

Agrochemical Formulation and Polymer Modification Research

Vendor documentation indicates utility in agrochemical formulation (enhancing pesticide/herbicide stability and absorption) and polymer chemistry (improving mechanical properties and thermal stability) . The non-hazardous shipping classification simplifies bulk procurement for industrial research applications, reducing regulatory overhead compared to GHS-classified analogs.

Quality-Sensitive Academic Research Requiring High Purity Specifications

For academic laboratories conducting reproducible synthetic methodology studies or sensitive biological assays, the availability of ≥99% (GC) purity grade from multiple suppliers provides a verifiable quality benchmark. Procurement of this grade minimizes the need for in-house repurification, saving time and solvent costs while improving inter-experiment consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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